Isoproturon-13C6
CAS No.:
Cat. No.: VC0206641
Molecular Formula: C₆¹³C₆H₁₈N₂O
Molecular Weight: 212.24
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₆¹³C₆H₁₈N₂O |
|---|---|
| Molecular Weight | 212.24 |
Introduction
Chemical Properties and Structure
Isoproturon-13C6 possesses distinct chemical properties that enable its use as an effective analytical standard. Table 1 presents the key physicochemical parameters of this compound.
Table 1: Chemical Properties of Isoproturon-13C6
The molecular structure of Isoproturon-13C6 retains the fundamental architecture of isoproturon but incorporates six carbon-13 atoms. The carbon-13 isotope has one additional neutron compared to the more abundant carbon-12, creating a measurable mass difference while preserving chemical reactivity. The six 13C atoms are strategically positioned in the molecular structure to optimize mass spectrometric detection .
Applications in Analytical Chemistry
Isoproturon-13C6 serves as a crucial tool in analytical chemistry, particularly for quantitative analysis of environmental samples, agricultural products, and research studies. Its primary applications include:
Internal Standardization
The compound functions as an internal standard in mass spectrometry-based analytical methods. When added to samples at known concentrations before extraction, it allows for accurate quantification of unlabeled isoproturon by establishing concentration ratios . This approach is particularly valuable because the isotopically labeled standard:
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Co-elutes chromatographically with the analyte
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Experiences identical extraction efficiency
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Undergoes the same matrix effects during analysis
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Provides distinct mass spectral signals
Isotopic Dilution Methods
Isoproturon-13C6 enables isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. In this methodology, samples are spiked with a known amount of the labeled compound, and the ratio between labeled and unlabeled species is measured . As noted in environmental research documentation, "These samples were quantified for OCPs by isotopic dilution method, using an external eight-point linear calibration curve with native compounds concentrations ranging from 1 ng mL-1 to 1000 ng mL-1 and isotopically labeled compounds with concentration of 10 ng/mL across all calibration levels" .
Matrix Effect Compensation
In complex sample matrices, ionization suppression or enhancement can significantly impact quantitative results. Isoproturon-13C6, having identical chemical behavior to isoproturon, experiences the same matrix effects during analysis, allowing for mathematical correction of these interferences .
Advantages of 13C6 Labeling Compared to Other Isotopic Labeling
Carbon-13 labeling offers several advantages over other isotopic labeling approaches, particularly deuterium labeling. Research findings indicate that 13C-labeled internal standards provide superior analytical performance in multiple dimensions:
Chromatographic Co-elution
Unlike deuterium-labeled compounds, which often exhibit slight retention time shifts due to the kinetic isotope effect, 13C-labeled standards like Isoproturon-13C6 co-elute perfectly with their native analogs . This precise co-elution ensures that both compounds experience identical matrix effects during mass spectrometric detection.
Superior Analytical Performance
Studies have demonstrated that 13C-labeled internal standards outperform deuterium-labeled alternatives in several key performance metrics:
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Enhanced ion suppression correction
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Improved accuracy in quantification
As documented in analytical research, "13C-labeled ISs are superior to deuterium labelled IS" across multiple analytical parameters .
The compound is typically supplied as a high-purity analytical standard with certified concentration values, making it suitable for quantitative analytical methods requiring precision and accuracy.
Research Applications and Findings
Isoproturon-13C6 has been employed in various research contexts, particularly in environmental monitoring, pesticide residue analysis, and metabolic studies.
Environmental Monitoring
Research on organochlorine pesticides has utilized isotopically labeled standards including Isoproturon-13C6 to establish multi-annual trends in environmental samples. The methodology employs "13C labeled surrogate compounds" for recovery correction and accurate quantification . This approach allows researchers to track long-term changes in pesticide concentrations with high confidence in the analytical results.
Analytical Method Development
The compound serves as a critical component in developing and validating analytical methods for pesticide detection. In LC-MS/MS applications, Isoproturon-13C6 enables methods with lower detection limits and higher precision than those using external calibration alone . The use of stable isotope-labeled internal standards like Isoproturon-13C6 allows researchers to "correct for mass spectrometric detection fluctuations" .
Agricultural Applications
As a labeled analog of a herbicide used in cereal crop protection, Isoproturon-13C6 supports research into herbicide effectiveness, environmental fate, and potential impacts on non-target organisms. The compound's application in studies monitoring "pre-and post-emergence herbicide for control of annual grasses and broad-leaved weeds" provides valuable insights into agricultural practices and environmental implications.
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